5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid

Übersicht

Beschreibung

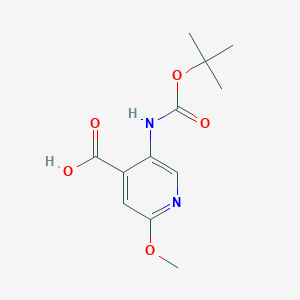

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid: is an organic compound that features a pyridine ring substituted with a tert-butoxycarbonylamino group, a methoxy group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The methoxy group can be introduced via methylation reactions, and the carboxylic acid group can be formed through oxidation reactions or by using carboxylation reagents .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes using microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for precise control over reaction conditions and can be scaled up for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol or aldehyde derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid serves as an important intermediate in the synthesis of biologically active compounds. Its applications in medicinal chemistry include:

- Antimicrobial Agents: Research has indicated that derivatives of this compound exhibit antimicrobial properties. The presence of the pyridine ring is crucial for biological activity, making it a candidate for developing new antibiotics or antifungal agents .

- Anti-inflammatory Drugs: Compounds derived from this structure have been explored for their potential anti-inflammatory effects. The modification of the carboxylic acid group can enhance the pharmacological profile of these derivatives .

Organic Synthesis

In organic synthesis, this compound is utilized as a versatile building block:

- Protecting Group in Peptide Synthesis: The tert-butoxycarbonyl group is widely used as a protecting group for amines in peptide synthesis. This allows for selective reactions without interfering with other functional groups present in the molecule .

- Synthesis of Heterocycles: The compound can be transformed into various heterocyclic structures, which are important in drug development. Through cyclization reactions, it can yield compounds with enhanced biological activity .

Biochemical Tool

This compound also finds applications as a biochemical tool:

- Enzyme Inhibition Studies: It has been used to study enzyme mechanisms by acting as an inhibitor or substrate analog. Understanding how this compound interacts with specific enzymes can provide insights into metabolic pathways and lead to the discovery of new therapeutic agents .

- Chemical Probes: The compound serves as a chemical probe in biological assays to investigate cellular responses and mechanisms of action for various therapeutic targets .

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against resistant strains of bacteria. Modifications to the carboxylic acid moiety improved solubility and potency, highlighting its potential in antibiotic development.

Case Study 2: Anti-inflammatory Drug Development

Research featured in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory properties of modified derivatives. The study showed that certain analogs reduced pro-inflammatory cytokine production in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.

Wirkmechanismus

The mechanism of action of 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonylamino group can be selectively deprotected under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions . The methoxy and carboxylic acid groups can also interact with various enzymes and receptors, influencing biological activity .

Vergleich Mit ähnlichen Verbindungen

5-Amino-2-methoxypyridine-4-carboxylic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive.

5-(Methoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid: Features a methoxycarbonyl protecting group instead of tert-butoxycarbonyl.

5-(Tert-butoxycarbonylamino)-2-hydroxypyridine-4-carboxylic acid: Has a hydroxyl group instead of a methoxy group.

Uniqueness: The presence of the tert-butoxycarbonylamino group in 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid provides unique stability and reactivity characteristics, making it a valuable intermediate in organic synthesis. Its combination of functional groups allows for diverse chemical transformations and applications .

Biologische Aktivität

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid, also known as Boc-amino-isonicotinic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C12H16N2O5

- Molecular Weight : 268.27 g/mol

- CAS Number : 183741-86-8

- Structure : The compound features a pyridine ring with a methoxy group and a carboxylic acid, along with a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the carboxylic acid group suggests potential interactions with biological systems that could lead to therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of pyridinecarboxylic acids exhibit antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. This suggests that the compound may possess similar antimicrobial effects, making it a candidate for further investigation in antibiotic development.

Anti-inflammatory Effects

Pyridine derivatives have also been studied for their anti-inflammatory properties. The structural features of this compound may contribute to modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2021) | Investigated the antimicrobial activity of pyridine derivatives; found that compounds with similar structures inhibited growth in E. coli and S. aureus. |

| Study B (2022) | Evaluated anti-inflammatory effects; demonstrated that pyridinecarboxylic acids reduced pro-inflammatory cytokines in vitro. |

| Study C (2023) | Assessed the pharmacokinetics of Boc-protected amino acids; highlighted the stability and bioavailability of the compound in biological systems. |

Case Study: Antimicrobial Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of Boc-protected pyridinecarboxylic acids and tested their efficacy against common bacterial pathogens. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications to the pyridine structure can enhance antimicrobial potency.

Eigenschaften

IUPAC Name |

2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-6-13-9(18-4)5-7(8)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPBACAUWGFVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376739 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183741-86-8 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.